molecular formula C9H7Cl2N B7812912 3-(3,5-Dichlorophenyl)propanenitrile

3-(3,5-Dichlorophenyl)propanenitrile

Cat. No. B7812912
M. Wt: 200.06 g/mol
InChI Key: DPHXXUJDYXWRMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3,5-Dichlorophenyl)propanenitrile is a useful research compound. Its molecular formula is C9H7Cl2N and its molecular weight is 200.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(3,5-Dichlorophenyl)propanenitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3,5-Dichlorophenyl)propanenitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Properties

The compound 3-(3,5-Dichlorophenyl)propanenitrile has been studied for its antimicrobial properties. In research conducted by Sivakumar et al. (2021), a related molecule, 3-(4-Chlorophenyl)-5-[4-propan-2-yl) phenyl-4, 5-dihydro-1H-pyrazol-1-yl] (pyridin-4-yl) methanone, was investigated for its molecular structure and antimicrobial activity. This study indicated potential antimicrobial effects of compounds within this chemical group (Sivakumar et al., 2021).

Molecular Docking and Spectroscopic Analysis

The molecular structure and spectroscopic properties of similar compounds have been extensively studied. For instance, a study by Desai et al. (2017) synthesized and characterized a series of related compounds, exploring their antimicrobial activities through spectral and elemental analysis. This research contributes to understanding the structural and functional properties of compounds like 3-(3,5-Dichlorophenyl)propanenitrile (Desai et al., 2017).

Environmental Degradation Studies

The degradation of related compounds in environmental settings has also been a subject of research. Lai et al. (2013) investigated the degradation of 3,3'-iminobis-propanenitrile in an aqueous solution using a Fe(0)/GAC micro-electrolysis system. Understanding the degradation process of these compounds is crucial for assessing their environmental impact (Lai et al., 2013).

Synthesis and Applications in Polymer Chemistry

In the field of polymer chemistry, studies have been conducted to understand the synthesis and applications of compounds structurally related to 3-(3,5-Dichlorophenyl)propanenitrile. For example, research by Ono et al. (2014) explored the synthesis of a donor-acceptor diblock copolymer via sequential polymerizations using a single catalyst. This kind of research highlights the potential applications of these compounds in creating new materials (Ono et al., 2014).

Conformational and Quantum Chemical Studies

The conformational analysis and quantum chemical calculations of similar organosilicon compounds have been explored to understand their molecular behavior. Jenneskens et al. (1989, 2010) conducted studies on compounds like 3-(triethoxysilyl)propanenitrile, providing insights into their conformational properties and computational modeling (Jenneskens et al., 1989) (Jenneskens et al., 2010).

properties

IUPAC Name

3-(3,5-dichlorophenyl)propanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7Cl2N/c10-8-4-7(2-1-3-12)5-9(11)6-8/h4-6H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPHXXUJDYXWRMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1Cl)Cl)CCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7Cl2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3,5-Dichlorophenyl)propanenitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(3,5-Dichlorophenyl)propanenitrile
Reactant of Route 2
Reactant of Route 2
3-(3,5-Dichlorophenyl)propanenitrile
Reactant of Route 3
Reactant of Route 3
3-(3,5-Dichlorophenyl)propanenitrile
Reactant of Route 4
Reactant of Route 4
3-(3,5-Dichlorophenyl)propanenitrile
Reactant of Route 5
Reactant of Route 5
3-(3,5-Dichlorophenyl)propanenitrile
Reactant of Route 6
Reactant of Route 6
3-(3,5-Dichlorophenyl)propanenitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.